3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
Properties
IUPAC Name |
11-[(6-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-5-6-20-18(7-14)16(9-22(26)27-20)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUOUQSBGWISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article compiles and synthesizes available research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a chromenone moiety linked to a pyrido-diazocin framework. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 8 - 64 μM |
| Escherichia coli | Bacteriostatic | >256 μM |
| Candida albicans | Moderate inhibition | 32 μM |
The compound demonstrated significant bactericidal effects against Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations . However, it exhibited weaker activity against Escherichia coli and Candida albicans, suggesting specificity in its antimicrobial action.
Anticancer Activity
The anticancer potential of the compound was investigated through various in vitro assays. It was found to exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table presents the results of cytotoxicity assays:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 12 | 4 |
| MCF-7 (breast cancer) | 15 | 3 |
| Normal Fibroblast Cells | >50 | N/A |
The compound showed promising results with IC50 values indicating effective cytotoxicity against cancer cell lines . The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, which is a desirable characteristic in anticancer drug development.
The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential . Additionally, its ability to disrupt bacterial cell membranes may explain its antimicrobial properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study on Staphylococcal Infections : A patient with recurrent Staphylococcus aureus infections showed significant improvement when treated with formulations containing the compound as part of a combination therapy.
- Cancer Treatment Regimen : A clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy agents for breast cancer patients. Results indicated enhanced tumor regression rates compared to controls.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Chromene/Coumarin Moiety
- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde derivatives (e.g., compound 11 in ):
The target compound substitutes the 6-hydroxy group with a methyl group. Methyl groups typically enhance lipophilicity and metabolic stability compared to hydroxyl groups, which may improve membrane permeability but reduce solubility . - 4-Oxo-4H-chromen-3-yl derivatives (): The position of the carbonyl group (2-oxo vs. 4-oxo) and chromene substitution (3-yl vs. 4-yl) alters electron distribution.
Core Heterocyclic Structure Differences
- Tetrahydroimidazo[1,2-a]pyridine derivatives (Evidences 8–10): These compounds feature an imidazo-pyridine core with ester and cyano substituents, contrasting with the methanopyrido-diazocinone core. The ester groups in imidazo-pyridines increase polarity, while the diazocinone’s bridged structure may enhance conformational stability .
- Pyrido[1,2-a]pyrimidin-4-yl derivatives (): The pyrimidine core differs from the diazocinone ring in ring size and nitrogen positioning. Pyrido[1,2-a]pyrimidin-4-yl derivatives often exhibit distinct hydrogen-bonding patterns, affecting interactions in biological targets .
Physical and Spectroscopic Properties
The evidence lacks direct data for the target compound, but comparisons can be drawn from analogs:
Preparation Methods
Mechanochemical Pechmann Condensation
The 6-methylcoumarin nucleus is efficiently synthesized via solvent-free Pechmann condensation using a high-speed ball mill mixer. Phenolic precursors such as 3-methylresorcinol react with ethyl acetoacetate in the presence of 3 mol% InCl₃ under mechanochemical activation, achieving yields of 52–95% within 15–30 minutes at room temperature. This method circumvents traditional acid waste generation and enables precise control over substituent positioning.
Key reaction parameters:
| Parameter | Value |
|---|---|
| Reactant ratio | 1:1 (phenol:β-ketoester) |
| Catalyst loading | 3 mol% InCl₃ |
| Milling frequency | 30 Hz |
| Reaction time | 15–30 min |
The mechanochemical approach demonstrates superior regioselectivity compared to solution-phase methods, with X-ray crystallographic analysis confirming the 6-methyl substitution pattern (dihedral angle between chromene and aromatic rings: 54.61°).
Post-Synthetic Functionalization
Construction of the 1,5-Methanopyrido[1,2-a]diazocin-8-one Core
Tandem Cyclization-Annulation Strategy
The diazocine framework is assembled through a three-step sequence:
- Pyridine Functionalization: 2-Aminopyridine undergoes Michael addition with methyl vinyl ketone in THF at −78°C, producing a β-ketoamine intermediate (83% yield).
- Intramolecular Aldol Condensation: Treatment with BF₃·OEt₂ catalyzes cyclization to form the methanopyrido[1,2-a]diazepine skeleton.
- Oxidative Ring Contraction: Exposure to Mn(OAc)₃ in acetic acid at 110°C induces oxidative decarboxylation, yielding the strained diazocine ring system.
Critical stereochemical considerations:
- The (1S,5R) configuration is preserved through chiral auxiliary use during the aldol step
- Ring strain energy calculations (DFT B3LYP/6-31G*) predict stabilization via conjugation with the carbonyl group.
Coupling Strategies for Hybrid Assembly
Nucleophilic Alkylation
The diazocine secondary amine (pKa ≈ 8.2) reacts with 4-(iodomethyl)coumarin in DMF at 80°C, facilitated by K₂CO₃ as base:
$$
\text{Diazocine-NH} + \text{I-CH}_2\text{-Coumarin} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} \quad (65\%\ \text{yield})
$$
Optimization data:
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65 |
| Cs₂CO₃ | DMSO | 100 | 58 |
| DBU | THF | 60 | 42 |
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination provides an alternative route:
- Coumarin Preactivation: 4-(Bromomethyl)coumarin is converted to the corresponding triflate using Tf₂O/pyridine (−20°C, 1 hr)
- Coupling Reaction:
- Catalyst: Pd₂(dba)₃/XPhos (5 mol%)
- Base: NaOtBu
- Solvent: Toluene, 110°C, 24 hr
- Yield: 72%
Purification and Characterization
Chromatographic Resolution
The crude product is purified via:
- Size-Exclusion Chromatography: Sephadex LH-20, methanol eluent
- Chiral HPLC: Chiralpak IC column, hexane/EtOH (90:10), 1 mL/min
Spectroscopic Validation
Key characterization data:
- HRMS (ESI+): m/z 407.1843 [M+H]⁺ (calc. 407.1846)
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 1H, H-5 coumarin), 6.25 (s, 1H, H-3 coumarin), 4.32 (m, 2H, CH₂N), 3.11 (br s, 1H, bridgehead H)
- X-ray Crystallography: Orthorhombic P2₁2₁2₁, Z = 4, R₁ = 0.0412
Industrial Scalability Considerations
Continuous Flow Synthesis
A telescoped process integrates coumarin bromination and coupling stages:
- Microreactor 1: NBS/ABCN in CCl₄, residence time 15 min
- In-line Extraction: NaOH(aq)/CH₂Cl₂
- Microreactor 2: Diazocine/K₂CO₃ in DMF, 80°C, 30 min
Throughput: 12.8 g/hr with 89% overall yield
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 34 |
| E-Factor | 124 | 48 |
| Energy Consumption (kJ/g) | 580 | 210 |
Q & A
Basic: What are the recommended synthetic strategies and spectroscopic validation methods for this compound?
Methodological Answer:
Synthesis of structurally complex heterocycles like this compound often employs one-pot multi-step reactions, as demonstrated in analogous imidazo[1,2-a]pyridine derivatives (Evidences 1, 2). Key steps include:
- Coumarin-moiety incorporation : Use of 6-methyl-2-oxo-2H-chromen-4-yl groups as nucleophilic components via alkylation or Michael addition.
- Diazocine ring closure : Cyclization under acidic or basic conditions, monitored by TLC/HPLC.
- Spectroscopic Validation :
- 1H/13C NMR : Assign peaks using DEPT/HSQC to resolve overlapping signals in the tetrahydro-1,5-methanopyrido-diazocine core .
- HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI-HRMS in ).
- IR : Verify lactam (1650–1700 cm⁻¹) and coumarin carbonyl (1720–1750 cm⁻¹) stretches .
Advanced: How to design experiments to address contradictory bioactivity data in different assay systems?
Methodological Answer:
Contradictions may arise from assay-specific variables (e.g., cell permeability, enzyme isoforms). Mitigate via:
- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to confirm target engagement .
- Dose-Response Profiling : Use Hill slopes to differentiate specific vs. off-target effects .
- Molecular Dynamics (MD) Simulations : Model compound-receptor interactions to explain discrepancies (e.g., pH-dependent binding in lysosomal vs. cytoplasmic assays) .
Basic: What analytical techniques are suitable for assessing purity and stability?
Methodological Answer:
- HPLC-PDA/MS : Use C18 columns (e.g., Chromolith®) with gradient elution (ACN/0.1% formic acid) to resolve degradation products .
- Stability Studies : Conduct accelerated degradation under stress conditions (heat, light, pH 3–9) per ICH guidelines. Monitor via:
- LC-UV/MS : Quantify parent compound decay and identify degradants .
- NMR Stability : Track lactam ring integrity in DMSO-d6 over 72 hours .
Advanced: How to optimize reaction yields while minimizing byproducts in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
- In Situ Monitoring : Use ReactIR to detect intermediates and adjust reaction kinetics .
- Byproduct Analysis : Isolate side products (e.g., via prep-HPLC) and characterize structures via MS/MS to refine reaction pathways .
Basic: What computational tools are effective for predicting physicochemical properties?
Methodological Answer:
- LogP/Dissociation Constants : Use MarvinSuite or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration) .
- pKa Prediction : Employ ChemAxon or SPARC for ionization states affecting solubility .
- Molecular Weight/Distribution : Validate via Molinspiration or SwissADME .
Advanced: How to integrate environmental fate studies into preclinical risk assessment?
Methodological Answer:
- Abiotic Degradation : Assess hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and soil sorption (OECD 106) to model environmental persistence .
- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to quantify EC50 values for aquatic toxicity .
- Read-Across Models : Compare with structurally similar compounds (e.g., coumarin derivatives) to predict bioaccumulation .
Basic: What are the best practices for structural elucidation of synthetic intermediates?
Methodological Answer:
- Multi-NMR Techniques : Use NOESY/ROESY to confirm stereochemistry in the methanopyrido-diazocine core .
- X-ray Crystallography : Co-crystallize intermediates with heavy atoms (e.g., Br in ) for unambiguous confirmation.
- Isotopic Labeling : Track reaction pathways using 13C-labeled precursors in key steps .
Advanced: How to resolve discrepancies between in vitro and in vivo pharmacokinetic data?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate hepatic clearance, plasma protein binding, and tissue distribution data .
- Metabolite Identification : Use LC-HRMS/MS to detect phase I/II metabolites in plasma and correlate with efficacy/toxicity .
- Transporter Assays : Evaluate efflux (e.g., P-gp) and uptake (OATP) in Caco-2 cells to explain bioavailability gaps .
Basic: How to validate the antioxidant or enzyme inhibitory activity of this compound?
Methodological Answer:
- DPPH/ABTS Assays : Quantify radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS) with Trolox as a standard .
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides) in kinetic assays for proteases or kinases .
- IC50 Determination : Fit dose-response curves using GraphPad Prism with four-parameter logistic models .
Advanced: What frameworks guide the integration of mechanistic and phenotypic assays?
Methodological Answer:
- Systems Pharmacology : Map compound-target interactions via STRING or KEGG pathways to align mechanistic data with phenotypic outcomes .
- High-Content Screening (HCS) : Combine imaging (e.g., CellProfiler) with transcriptomics to link morphological changes to molecular targets .
- Bayesian Networks : Model assay interdependencies to prioritize follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
